Fmoc-3-bromo-D-phenylalanine
CAS No.: 220497-81-4
Cat. No.: VC21544354
Molecular Formula: C24H20BrNO4
Molecular Weight: 466.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220497-81-4 |
|---|---|
| Molecular Formula | C24H20BrNO4 |
| Molecular Weight | 466.3 g/mol |
| IUPAC Name | (2R)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |
| Standard InChI Key | CALGTIKYXVBTAO-JOCHJYFZSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Br)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O |
Introduction
Chemical Identity and Structure
Fmoc-3-bromo-D-phenylalanine is a synthetic amino acid derivative characterized by specific structural features that define its chemical behavior. The compound is identified by CAS number 220497-81-4 and possesses a molecular formula of C24H20BrNO4 with a molecular weight of 466.3 g/mol. Its IUPAC name is (2R)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, reflecting its D-configuration (R-stereochemistry) .
Structural Components
The structure of Fmoc-3-bromo-D-phenylalanine consists of three key components:
-
The D-phenylalanine backbone with R-configuration at the alpha carbon
-
A bromine atom specifically positioned at the meta (3-position) of the phenyl ring
-
A fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group
The structural integrity of this compound is represented by its Standard InChI:
InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Key Properties
Table 1: Chemical Properties of Fmoc-3-bromo-D-phenylalanine
| Property | Value |
|---|---|
| CAS Number | 220497-81-4 |
| Molecular Formula | C24H20BrNO4 |
| Molecular Weight | 466.3 g/mol |
| IUPAC Name | (2R)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Physical Appearance | White powder |
| Standard InChIKey | CALGTIKYXVBTAO-JOCHJYFZSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O |
The compound appears as a white powder, consistent with the physical properties of similar phenylalanine derivatives . Its structure enables specific reactivity patterns that make it valuable in peptide synthesis and other applications.
Synthesis and Preparation
The synthesis of Fmoc-3-bromo-D-phenylalanine typically involves a multi-step process beginning with D-phenylalanine or a suitable precursor. The preparation generally requires careful control of reaction conditions to maintain the stereochemical integrity of the molecule.
Synthetic Pathway
A common synthetic route involves two key steps:
-
Introduction of the bromine atom at the 3-position of the phenyl ring through selective bromination reactions
-
Addition of the Fmoc protecting group to the amino functionality
The typical starting material is 3-Bromo-D-phenylalanine (CAS: 99295-78-0), which already contains the bromine atom in the correct position . This precursor is then subjected to protection of the amino group using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a suitable base.
Reaction Conditions
The Fmoc protection reaction typically proceeds under mild basic conditions:
-
Base: Sodium carbonate or sodium bicarbonate solution
-
Solvent: Mixture of water and acetone or dioxane
-
Temperature: Usually conducted at room temperature
-
Reaction time: 1-3 hours with monitoring
-
Purification: Isolation typically involves acidification followed by extraction into organic solvent
The deprotection of the Fmoc group, when needed in subsequent applications, typically involves piperidine in dimethylformamide.
Applications in Peptide Synthesis
Fmoc-3-bromo-D-phenylalanine serves as a crucial building block in peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).
Role in Solid-Phase Peptide Synthesis
In peptide synthesis, this compound offers several advantages:
-
The Fmoc protecting group provides orthogonal protection compatible with standard SPPS protocols
-
The D-configuration introduces conformational constraints in the resulting peptides, which can enhance stability and bioactivity
-
The bromine atom at the 3-position serves as a versatile handle for further functionalization via cross-coupling reactions
The compound is commonly employed in the synthesis of biologically active peptides and peptidomimetics with potential therapeutic applications. The Fmoc group can be selectively removed under basic conditions, typically using 20-30% piperidine in DMF, without affecting other protecting groups or the bromine functionality.
Chemical Modifications
The presence of the bromine atom enables various transformations:
-
Suzuki-Miyaura coupling to introduce aryl groups
-
Sonogashira coupling for alkyne incorporation
-
Buchwald-Hartwig amination for C-N bond formation
-
Heck reactions for vinyl group additions
These modifications are valuable for creating peptides with enhanced properties or for introducing reporter groups, fluorophores, or other functional elements.
Research Applications
Fmoc-3-bromo-D-phenylalanine plays a significant role in diverse research applications beyond basic peptide synthesis.
Medicinal Chemistry
This compound has been utilized in the development of novel therapeutic agents. One notable application involves its use in synthesizing 3-(Methylsulfonyl)-D-phenylalanine Hydrochloride, which has been identified as a potent LFA-1/ICAM-1 Antagonist (SAR 1118) formulated as an ophthalmic solution for treating dry eye conditions . This highlights the importance of the compound as a precursor in pharmaceutical development.
Biochemical Research
In biochemical research, Fmoc-3-bromo-D-phenylalanine serves multiple functions:
-
Creation of peptide libraries for structure-activity relationship studies
-
Development of enzyme inhibitors with specific conformational constraints
-
Synthesis of peptide probes for biological investigations
-
Construction of peptidomimetics with enhanced stability and bioavailability
The D-configuration is particularly valuable for creating peptides resistant to proteolytic degradation, while the bromine substituent allows for further diversification through various cross-coupling reactions.
Comparison with Related Compounds
Understanding the specific advantages of Fmoc-3-bromo-D-phenylalanine requires comparison with structurally related compounds.
Structural Analogues
Table 2: Comparison with Related Phenylalanine Derivatives
| Compound | Position of Bromine | Configuration | Distinctive Features |
|---|---|---|---|
| Fmoc-3-bromo-D-phenylalanine | meta (3-position) | D (R) | Enhanced reactivity at meta position, valuable for regioselective modifications |
| Fmoc-4-bromo-D-phenylalanine | para (4-position) | D (R) | Different electronic properties and steric influence compared to 3-bromo variant |
| 3-Bromo-D-phenylalanine | meta (3-position) | D (R) | Lacks Fmoc protection, useful as a synthetic precursor |
| Fmoc-D-phenylalanine | No bromine | D (R) | Standard building block without halogen functionality |
The meta position of the bromine in Fmoc-3-bromo-D-phenylalanine provides distinct electronic and steric effects compared to the para-substituted variant (Fmoc-4-bromo-D-phenylalanine). These differences influence reactivity patterns and the conformational properties of resulting peptides.
L vs. D Configuration
The D-configuration (R-stereochemistry) of Fmoc-3-bromo-D-phenylalanine distinguishes it from its L-enantiomer, which has S-stereochemistry. This stereochemical difference has profound implications:
-
Peptides incorporating D-amino acids often show increased resistance to enzymatic degradation
-
The D-configuration can induce specific secondary structures in peptides
-
Bioactivity profiles often differ significantly between peptides containing L vs. D amino acids
These properties make Fmoc-3-bromo-D-phenylalanine particularly valuable for developing peptide-based therapeutics with improved pharmacokinetic profiles.
Physicochemical Properties
The physical and chemical properties of Fmoc-3-bromo-D-phenylalanine determine its behavior in various applications and influence handling procedures.
Solubility Profile
Fmoc-3-bromo-D-phenylalanine shows solubility characteristics typical of protected amino acids:
-
Poorly soluble in water due to the hydrophobic Fmoc group and bromine substituent
-
Soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM)
-
Partially soluble in alcohols (methanol, ethanol)
-
Enhanced solubility in basic aqueous solutions due to deprotonation of the carboxylic acid group
These solubility characteristics influence its incorporation into peptide synthesis protocols and purification strategies.
Stability Considerations
The compound demonstrates good stability under standard laboratory conditions:
-
Stable at room temperature when stored properly
-
Sensitive to strong oxidizing agents
-
The Fmoc group is stable under acidic conditions but labile under basic conditions
-
Long-term storage is recommended at lower temperatures (2-8°C) to prevent degradation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume